molecular formula C24H25NO4 B2382935 N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid CAS No. 1335031-72-5

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid

Cat. No.: B2382935
CAS No.: 1335031-72-5
M. Wt: 391.467
InChI Key: BRHLMAPSYHOIMG-BQKRJBDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve automated synthesis processes and the use of high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield saturated cyclooctane derivatives.

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is unique due to its cyclooctene ring, which provides additional reactivity and structural complexity compared to simpler Fmoc-protected amino acids. This uniqueness makes it valuable for the synthesis of more complex molecules and the study of intricate biochemical interactions.

Properties

IUPAC Name

(1S,4Z,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h1-2,5-12,20-22H,3-4,13-15H2,(H,25,28)(H,26,27)/b2-1-/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHLMAPSYHOIMG-BQKRJBDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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